molecular formula C14H18N5O11P B1201510 Adenylosuccinic acid

Adenylosuccinic acid

Cat. No.: B1201510
M. Wt: 463.29 g/mol
InChI Key: OFBHPPMPBOJXRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adenylosuccinic acid is a purine nucleotide cycle intermediate that plays a crucial role in the synthesis of adenosine monophosphate from inosine monophosphate. It is involved in purine metabolism and energy homeostasis, making it essential for cellular functions. This compound has been studied for its potential therapeutic applications, particularly in the treatment of neuromuscular diseases such as Duchenne muscular dystrophy .

Preparation Methods

Adenylosuccinic acid can be synthesized through the enzymatic reaction between adenosine monophosphate and fumaric acid in the presence of adenylosuccinate synthetase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 and a temperature of 37°C. Industrial production methods may involve the use of yeast autolysates to obtain the necessary enzymes for the reaction .

Chemical Reactions Analysis

Adenylosuccinic acid undergoes several types of chemical reactions, including:

Common reagents used in these reactions include adenosine monophosphate, fumaric acid, and various enzymes such as adenylosuccinate synthetase and adenylosuccinate lyase. The major products formed from these reactions are adenosine monophosphate and fumarate .

Scientific Research Applications

Adenylosuccinic acid has several scientific research applications:

Mechanism of Action

Adenylosuccinic acid exerts its effects by participating in the purine nucleotide cycle. It is synthesized from inosine monophosphate and aspartic acid through the action of adenylosuccinate synthetase. The resulting this compound is then converted to adenosine monophosphate and fumarate by adenylosuccinate lyase. This cycle is crucial for maintaining the balance of purine nucleotides in the cell and ensuring proper energy homeostasis .

Comparison with Similar Compounds

Adenylosuccinic acid can be compared to other purine nucleotides such as inosine monophosphate and adenosine monophosphate. Unlike inosine monophosphate, which is a precursor in the purine nucleotide cycle, this compound is an intermediate that directly participates in the synthesis of adenosine monophosphate. Compared to adenosine monophosphate, this compound has a unique role in the purine nucleotide cycle and is involved in additional metabolic pathways .

Similar compounds include:

  • Inosine monophosphate
  • Adenosine monophosphate
  • Guanosine monophosphate

These compounds share similarities in their roles in nucleotide metabolism but differ in their specific functions and pathways .

Properties

IUPAC Name

2-[[9-[3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]purin-6-yl]amino]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O11P/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBHPPMPBOJXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5O11P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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